molecular formula C15H21NO3 B2914305 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide CAS No. 1421517-41-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

Cat. No.: B2914305
CAS No.: 1421517-41-0
M. Wt: 263.337
InChI Key: IAIMLHRVSQJBLP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylcarbinol, phenylethylamine, and ethyl acetate.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide can be compared with other similar compounds, such as:

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its ethoxyacetamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-10-14(17)16-11-15(18,13-8-9-13)12-6-4-3-5-7-12/h3-7,13,18H,2,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMLHRVSQJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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